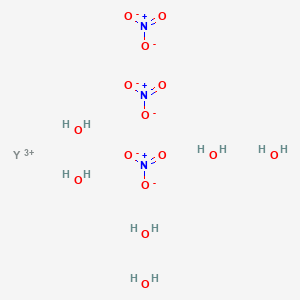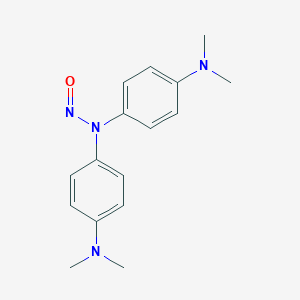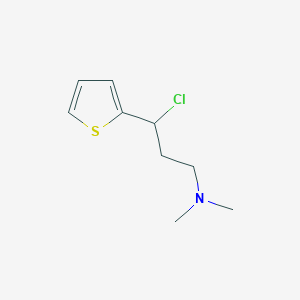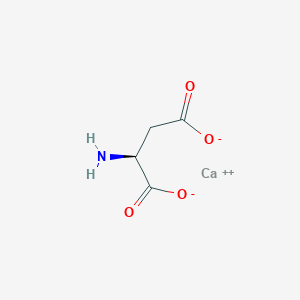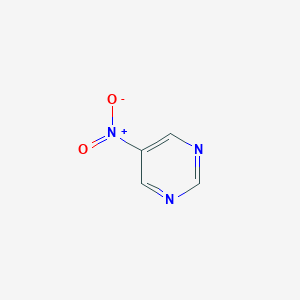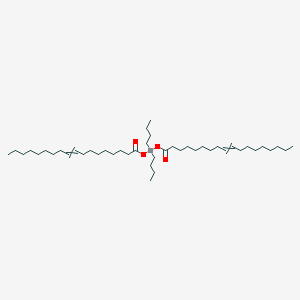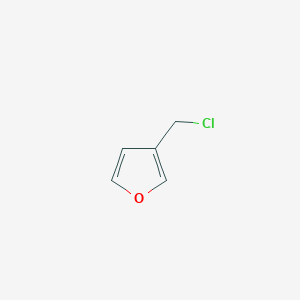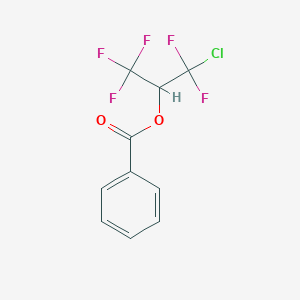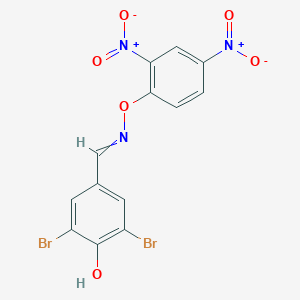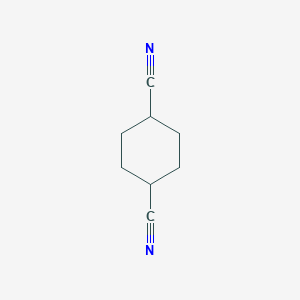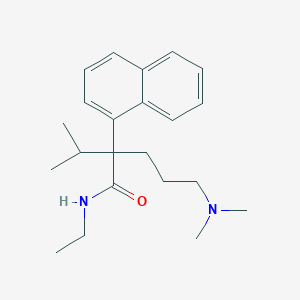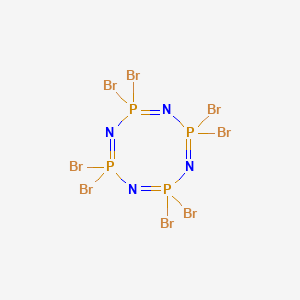
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine is a synthetic compound that has gained significant attention in scientific research due to its unique properties. The compound is commonly referred to as "Octa-Bromo" and has been found to have several potential applications in the field of chemistry and biochemistry.
Applications De Recherche Scientifique
Octa-Bromo has several potential applications in scientific research. One of the most promising applications is in the field of catalysis. Octa-Bromo has been found to be an effective catalyst for a variety of chemical reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. In addition, Octa-Bromo has been shown to be an effective catalyst for the oxidation of alcohols and the reduction of nitro compounds.
Another potential application of Octa-Bromo is in the field of biochemistry. Octa-Bromo has been found to have antimicrobial properties and has been shown to inhibit the growth of several strains of bacteria and fungi. In addition, Octa-Bromo has been found to have potential applications in cancer research. Studies have shown that Octa-Bromo can inhibit the growth of cancer cells and induce apoptosis.
Mécanisme D'action
The mechanism of action of Octa-Bromo is not fully understood, but it is believed to involve the formation of a stable complex with the target molecule. The bromine atoms on Octa-Bromo are highly electronegative and can form strong interactions with other molecules. This interaction can lead to the formation of stable complexes that can inhibit enzyme activity or disrupt cellular processes.
Effets Biochimiques Et Physiologiques
Octa-Bromo has been found to have several biochemical and physiological effects. In addition to its antimicrobial and anticancer properties, Octa-Bromo has been shown to have anti-inflammatory properties. Studies have shown that Octa-Bromo can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Octa-Bromo in lab experiments is its stability. Octa-Bromo is a stable compound that can be stored for extended periods without degradation. In addition, Octa-Bromo is relatively easy to synthesize and purify, making it a convenient compound for research purposes.
One limitation of using Octa-Bromo in lab experiments is its toxicity. Octa-Bromo has been found to be toxic to some cell lines and can cause cell death at high concentrations. In addition, Octa-Bromo is a reactive compound that can react with other molecules in unexpected ways, leading to potential complications in experiments.
Orientations Futures
There are several potential future directions for research on Octa-Bromo. One area of interest is in the development of new catalytic applications for Octa-Bromo. Researchers are exploring the use of Octa-Bromo in a variety of chemical reactions, including the synthesis of pharmaceuticals and the production of fine chemicals.
Another area of interest is in the development of new antimicrobial agents based on the structure of Octa-Bromo. Researchers are exploring the use of Octa-Bromo derivatives as potential antibiotics and antifungal agents.
Overall, Octa-Bromo is a promising compound with several potential applications in scientific research. Its unique properties make it an attractive target for further study, and researchers are continuing to explore its potential uses in chemistry, biochemistry, and medicine.
Méthodes De Synthèse
The synthesis of Octa-Bromo involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with ammonium bromide in the presence of hydrobromic acid. The reaction takes place in a solvent system of water and acetonitrile, and the product is obtained through a series of purification steps. The yield of the synthesis is typically around 40%, and the final product is a white crystalline solid.
Propriétés
Numéro CAS |
14621-11-5 |
|---|---|
Nom du produit |
2,2,4,4,6,6,8,8-Octabromo-2,2,4,4,6,6,8,8-octahydro-1,3,5,7,2,4,6,8-tetraazatetraphosphocine |
Formule moléculaire |
Br8N4P4 |
Poids moléculaire |
819.2 g/mol |
Nom IUPAC |
2,2,4,4,6,6,8,8-octabromo-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/Br8N4P4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13 |
Clé InChI |
HABRDKLLQLBQOF-UHFFFAOYSA-N |
SMILES |
N1=P(N=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br)(Br)Br |
SMILES canonique |
N1=P(N=P(N=P(N=P1(Br)Br)(Br)Br)(Br)Br)(Br)Br |
Autres numéros CAS |
14621-11-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



